4-Benzothiazolol,6-methyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6(10)8-7(3-5)11-4-9-8/h2-4,10H,1H3 |
InChI Key |
UHYYOSXUIBNUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Benzothiazolol, 6 Methyl and Analogous Compounds
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring System Construction
The formation of the benzothiazole core is a well-established area of heterocyclic chemistry, with several reliable methods developed over the years. These strategies primarily involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) precursor.
Condensation Reactions Involving Aminothiophenols and Carbonyl Compounds
The most prevalent and versatile method for synthesizing the benzothiazole ring system is the condensation of a 2-aminothiophenol with a carbonyl-containing compound. mdpi.comekb.eg This approach, often referred to as the Jacobsen-Hugershoff synthesis, can utilize a wide array of reactants, including aldehydes, ketones, carboxylic acids, and their derivatives, to yield 2-substituted benzothiazoles. mdpi.comnih.gov
The reaction mechanism generally begins with the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon, forming a Schiff base or related intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the thiol group, followed by an oxidation/dehydration step, yields the final aromatic benzothiazole ring. ekb.eg A variety of catalysts and reaction conditions have been developed to promote this transformation, ranging from acid catalysts to metal nanoparticles and green chemistry approaches utilizing microwave irradiation or ionic liquids. mdpi.comderpharmachemica.com For instance, Guo and colleagues reported the efficient synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using a H₂O₂/HCl catalyst system in ethanol at room temperature, achieving excellent yields in a short time. mdpi.com
| Catalyst/System | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| H₂O₂/HCl | Ethanol | Room Temp, 45-60 min | 85-94% | mdpi.com |
| NH₄Cl | Methanol/Water | Room Temp, 1 hr | High | mdpi.com |
| Samarium Triflate | Water | Mild | Good | organic-chemistry.org |
| Oxalic acid dihydrate:proline (LTTM) | None (Green Medium) | Room Temp, 2.5 hr | High | ekb.eg |
Cyclization Pathways of Thioamides and Related Precursors
An alternative strategy for constructing the benzothiazole ring involves the intramolecular cyclization of N-aryl thioamides or related precursors. This "top-down" approach forms the crucial C-S bond to close the thiazole ring. These reactions are often promoted by oxidative conditions or photochemical activation. For instance, visible-light-driven methodologies have been developed that facilitate the intramolecular C-S bond formation of thioamide derivatives, often without the need for a photoredox or transition-metal catalyst. mdpi.com Similarly, radical cyclization of thioformanilides induced by reagents like chloranil can efficiently produce 2-substituted benzothiazoles. mdpi.com Copper-catalyzed intramolecular C-S cross-coupling of ortho-iodothioanilides represents another mild and high-yielding route to this scaffold. organic-chemistry.org
Oxidative Cyclization Methodologies
Oxidative cyclization provides a direct route to benzothiazoles from various starting materials. A common example is the reaction of anilines with a thiocyanate salt (e.g., KSCN) in the presence of an oxidizing agent like bromine. This process, known as the Hugershoff reaction, proceeds through an arylthiourea intermediate which then undergoes oxidative cyclization. orgsyn.orgekb.eg
More contemporary methods utilize iodine as a mild and efficient catalyst for various organic transformations, including the synthesis of benzothiazoles. prepchem.com Iodine can mediate the intramolecular oxidative cyclization of substrates such as 2-(styrylthio)anilines to furnish 2-substituted benzothiazoles. rsc.org In this protocol, iodine acts as both an electrophilic reagent to activate the substrate and as an oxidant to facilitate the final aromatization step. rsc.org
Targeted Synthesis of 4-Hydroxylated and 6-Methylated Benzothiazoles
The synthesis of the specifically substituted 4-Benzothiazolol, 6-methyl- requires precise control over the placement of functional groups on the benzene ring. This can be achieved either by starting with a pre-functionalized precursor or by regioselective modification of a simpler benzothiazole core.
Regioselective Functionalization Techniques for 4-Benzothiazolol, 6-methyl-
Direct functionalization of the benzothiazole benzene ring is often challenging due to the inherent reactivity of the C2 position on the thiazole ring. nih.govresearchgate.net Therefore, the most common strategy involves a "bottom-up" synthesis starting from a appropriately substituted aniline or nitrobenzene precursor.
A plausible synthetic route to 4-Benzothiazolol, 6-methyl- would begin with a molecule such as 2-hydroxy-4-methyl-6-nitroaniline. The synthesis of such a precursor is non-trivial but can be envisioned through nitration and functional group manipulation of commercially available cresols. Once the precursor is obtained, a standard synthetic sequence can be applied:
Reduction of the nitro group to an amine.
Introduction of the sulfur functionality ortho to the newly formed amino group. This can be a challenging step but might be achieved through various methods, including diazotization followed by reaction with a sulfur source. A more common route involves the hydrolysis of a 2-amino-benzothiazole derivative. For example, 2-amino-6-methoxybenzothiazole can be refluxed with potassium hydroxide to yield 2-amino-5-methoxythiophenol. prepchem.com
Cyclization to form the thiazole ring. For the synthesis of a benzothiazol-ol (a keto-enol tautomer of a hydroxybenzothiazole), the precursor would be a 2-aminothiophenol, which could be cyclized with a reagent like carbon dioxide to form a benzothiazolone. mdpi.com
A successful strategy for synthesizing 4-hydroxy-substituted benzothiazoles has been demonstrated starting from 3-hydroxy-4-nitrobenzoic acid. acs.org This approach involves:
Protection or alkylation of the hydroxyl group.
Reduction of the nitro group to an amine.
Cyclization with a thiocyanate to form the 2-amino-4-alkoxybenzothiazole.
Deprotection to reveal the 4-hydroxy group.
This methodology highlights the importance of using pre-functionalized starting materials to achieve the desired regiochemistry. Modern C-H activation strategies, while powerful, are still being developed for the selective functionalization of the benzothiazole benzene ring, with most protocols favoring the C2 position. rsc.orgnih.gov
| Target Substitution | Key Starting Material | General Strategy | Reference |
|---|---|---|---|
| 6-methyl | p-Toluidine | Reaction with thiocyanate followed by oxidative cyclization (Hugershoff reaction). | orgsyn.orgjyoungpharm.org |
| 4-hydroxy | 3-Hydroxy-4-nitrobenzoic acid | Functional group protection, nitro reduction, cyclization, and deprotection. | acs.org |
| 6-hydroxy | 1,4-Benzoquinone | Reaction with cysteine ester followed by oxidation and further modification. | researchgate.net |
Multicomponent Reactions in the Synthesis of Substituted Benzothiazoles
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted benzothiazoles in a single step from three or more starting materials. acs.org These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.
For the synthesis of polysubstituted benzothiazoles, an MCR could involve, for example, an appropriately substituted o-iodoaniline, an aldehyde, and a sulfur source like thiourea or elemental sulfur. organic-chemistry.orgnanomaterchem.com The use of a catalyst, often based on copper or palladium, facilitates the cascade of reactions, including C-S and C-N bond formations, leading to the final benzothiazole product. nanomaterchem.com While a specific MCR for 4-Benzothiazolol, 6-methyl- has not been explicitly reported, the principles of MCRs could be applied by selecting precursors that contain the necessary methyl and protected hydroxyl functionalities to build the desired scaffold in a one-pot fashion. rsc.org
Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of benzothiazoles, including analogs of 6-methyl-4-benzothiazolol, traditional methods often rely on harsh reaction conditions, toxic solvents, and metal catalysts. researchgate.netnih.gov To address these drawbacks, a variety of more environmentally benign synthetic strategies have been developed. nih.govresearchgate.net These approaches focus on increasing reaction efficiency, minimizing waste, and utilizing less hazardous materials. airo.co.in
Common green synthetic routes involve the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. nih.govmdpi.com Innovations in this area include the use of energy-efficient methods like microwave and ultrasound irradiation, which can significantly reduce reaction times and energy consumption. nih.govairo.co.inanalis.com.my
Key green chemistry strategies applicable to the synthesis of benzothiazole derivatives are summarized below:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to provide uniform and rapid heating, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govairo.co.in For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been efficiently performed under microwave irradiation. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. airo.co.inanalis.com.my One such method involves the direct reaction of 2-aminothiophenol with benzaldehyde derivatives under ultrasonic probe irradiation, yielding benzothiazoles in moderate to good yields within minutes at room temperature. analis.com.my
Alternative and Reusable Catalysts: The use of heterogeneous catalysts, biocatalysts, or metal-free organocatalysts can improve reaction efficiency and reduce byproducts. airo.co.in Catalysts like samarium triflate, graphitic carbon nitride (g-C3N4), and SnP2O7 have been employed for benzothiazole synthesis under mild conditions. mdpi.comorganic-chemistry.org These catalysts are often reusable, making the process more economical and sustainable. mdpi.com
Use of Greener Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DES) is a core principle of green chemistry. airo.co.in Water, in particular, is an ideal solvent for certain catalyst-free reactions of α-keto acids with 2-aminobenzenethiols. organic-chemistry.org
The table below presents a comparative overview of different green synthesis methods for benzothiazole derivatives.
| Method | Catalyst/Medium | Key Advantages | Typical Reactants | Reference |
| Microwave Irradiation | Ethanol | Rapid reaction times, mild conditions | 2-Aminothiophenol, Aldehydes | airo.co.in |
| Ultrasonic Irradiation | Solvent-free | Simplicity, catalyst-free, rapid | 2-Aminothiophenol, Benzaldehydes | analis.com.my |
| Solvent-Free Heating | p-Toluene sulfonic acid (PTSA) | Reduced waste, no hazardous solvents | 2-Aminothiophenol, Ketones | airo.co.in |
| Deep Eutectic Solvents | Choline chloride-based DES | Reusable medium, enhanced reaction rates | 2-Aminothiophenol, Formaldehyde | airo.co.in |
| Visible-Light Catalysis | Graphitic carbon nitride (g-C3N4) | Metal-free, room temperature, uses air | Intramolecular C-H functionalization | organic-chemistry.org |
| Biocatalysis | Commercial laccases | Environmentally benign, high yields | 2-Aminothiophenol, Aryl-aldehydes | mdpi.com |
| Aqueous Medium | Samarium triflate | Reusable catalyst, mild conditions | o-Amino(thio)phenols, Aldehydes | organic-chemistry.org |
These methodologies represent significant progress toward the sustainable production of benzothiazoles, offering pathways that are more efficient and environmentally responsible than traditional synthetic routes.
Synthetic Routes for Radiolabeled Benzothiazole Derivatives for Research Applications
Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.govaustinpublishinggroup.com Benzothiazole derivatives have been successfully radiolabeled with positron-emitting isotopes, such as carbon-11 (11C), fluorine-18 (18F), and gallium-68 (68Ga), to create novel imaging agents for oncology and neuroscience. nih.govacs.orgnih.gov
The synthesis of these radiotracers involves introducing a radionuclide into the target molecule, a process that must be rapid and efficient due to the short half-lives of the isotopes (e.g., ~20 min for 11C, ~110 min for 18F, and ~68 min for 68Ga). nih.govnih.gov
Labeling with Carbon-11: A common strategy for 11C-labeling is the O-methylation of a phenolic hydroxyl precursor using [11C]methyl triflate ([11C]CH3OTf). nih.gov For example, fluorinated 2-arylbenzothiazoles, which are investigated as potential PET imaging agents for cancer, have been radiolabeled using this method. nih.gov The precursor, a hydroxyl-substituted benzothiazole, is synthesized first, and the final radiolabeling step involves the rapid methylation of the hydroxyl group to introduce the 11C isotope. nih.gov This reaction is typically purified using solid-phase extraction (SPE), yielding the final radiotracer with good radiochemical yields. nih.gov
Labeling with Fluorine-18: Fluorine-18 is a widely used radionuclide for PET due to its longer half-life, which allows for more complex syntheses and longer imaging times. The synthesis of 18F-labeled benzothiazole derivatives has been developed for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. acs.org A common approach involves the synthesis of a precursor molecule containing a suitable leaving group (e.g., tosylate or mesylate). This precursor is then reacted with [18F]fluoride in a nucleophilic substitution reaction to introduce the 18F label. acs.org
Labeling with Gallium-68: Gallium-68 is a generator-produced radionuclide, which makes it accessible to facilities without an on-site cyclotron. nih.gov For 68Ga-labeling, the benzothiazole derivative is first conjugated to a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This chelator-conjugated benzothiazole is then reacted with 68GaCl3, typically obtained from a 68Ge/68Ga generator. The chelation reaction is usually fast and efficient, often requiring gentle heating for a short period to achieve high radiochemical yields. nih.gov This method has been used to prepare 68Ga-labeled benzothiazoles for imaging amyloid plaques in cerebral amyloid angiopathy. nih.gov
The table below summarizes key aspects of synthetic routes for different radiolabeled benzothiazole analogs.
| Isotope | Half-Life | Common Labeling Precursor | Labeling Reagent | Application Example | Reference |
| Carbon-11 (11C) | 20.4 min | Phenolic hydroxyl group | [11C]Methyl triflate | PET imaging of cancer | nih.gov |
| Fluorine-18 (18F) | 109.8 min | Fluoro-pegylated (FPEG) chain | [18F]Fluoride | PET imaging of β-amyloid plaques | acs.org |
| Gallium-68 (68Ga) | 68 min | Ligand with a chelator (e.g., DOTA) | [68Ga]Gallium chloride | Imaging Aβ plaques in cerebral amyloid angiopathy | nih.gov |
These radiolabeling strategies enable the use of benzothiazole derivatives as molecular probes to study disease pathology and evaluate the efficacy of new therapies in living subjects.
Advanced Spectroscopic and Structural Analysis of 4 Benzothiazolol, 6 Methyl Derivatives
Vibrational Spectroscopy (FTIR, Raman) for Elucidation of Molecular Bond Characteristics
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 4-Benzothiazolol, 6-methyl-. The spectra are sensitive to the vibrations of specific chemical bonds within the molecule.
In the FTIR spectrum of the benzothiazole (B30560) core, characteristic bands are expected. The C=N stretching vibration of the thiazole (B1198619) ring typically appears in the range of 1500-1600 cm⁻¹. Aromatic C-C stretching vibrations from the fused benzene (B151609) ring are observed between 1400 and 1500 cm⁻¹. The presence of the hydroxyl (-OH) group at the 4-position introduces a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching, which can be influenced by hydrogen bonding. The C-O stretching vibration is expected around 1200 cm⁻¹. The methyl group at the 6-position will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. nih.govmdpi.com
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the confirmation of the benzothiazole skeleton. The C-S bond of the thiazole ring, which can be weak in FTIR, may show a more distinct signal in the Raman spectrum. researchgate.net Computational studies on related benzothiazole derivatives have been used to precisely assign vibrational modes, correlating experimental data with theoretical calculations to confirm structural assignments. mdpi.com
Table 1: Expected Characteristic Vibrational Frequencies for 4-Benzothiazolol, 6-methyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 | Medium, Sharp |
| C=N Stretch | Thiazole Ring | 1500 - 1600 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1500 | Medium to Strong |
| C-H Bend | Methyl (-CH₃) | ~1450 & ~1375 | Medium |
| C-O Stretch | Phenolic | 1180 - 1260 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in 4-Benzothiazolol, 6-methyl-. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns (splitting) will depend on their position relative to the hydroxyl, methyl, and fused thiazole ring. For a 6-methyl-substituted benzothiazole, one would expect to see distinct signals for the protons at the 5th and 7th positions. rsc.org
Methyl Protons: The methyl group (-CH₃) protons will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. nih.gov
Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It can often be identified by its disappearance upon D₂O exchange.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
Aromatic Carbons: The carbons of the fused benzene and thiazole rings will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C4) and the carbons of the thiazole ring (C2, C3a, C7a) will have characteristic chemical shifts. rsc.orgresearchgate.net
Methyl Carbon: The carbon of the methyl group will produce a signal in the upfield aliphatic region (δ 15-25 ppm).
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzothiazole Framework
| Atom | Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H5, H7 | ¹H | 6.5 - 7.5 | Aromatic protons, splitting depends on coupling |
| H (on N) | ¹H | Variable | Signal for tautomeric imine form, if present |
| -OH | ¹H | 4.0 - 9.0 | Broad singlet, exchangeable with D₂O |
| -CH₃ | ¹H | 2.0 - 2.5 | Singlet |
| C2 | ¹³C | 150 - 170 | Thiazole carbon adjacent to N and S |
| C4 | ¹³C | 140 - 155 | Aromatic carbon attached to -OH |
| C5, C7 | ¹³C | 110 - 130 | Aromatic carbons attached to H |
| C6 | ¹³C | 130 - 140 | Aromatic carbon attached to -CH₃ |
| C3a, C7a | ¹³C | 120 - 155 | Bridgehead carbons |
Mass Spectrometry Techniques for Structural Confirmation of Complex Derivatives
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 4-Benzothiazolol, 6-methyl- and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.
Under electron impact (EI) ionization, the molecule is expected to first form a molecular ion (M⁺˙). The fragmentation of substituted benzothiazoles often follows predictable pathways. tandfonline.comtandfonline.com For 4-Benzothiazolol, 6-methyl-, key fragmentation steps could include:
Loss of CO: A common fragmentation for phenols involves tautomerization to a keto form followed by the loss of a neutral carbon monoxide molecule (M-28).
Loss of a Methyl Radical: Cleavage of the methyl group can lead to the formation of an [M-15]⁺ ion.
Thiazole Ring Cleavage: The heterocyclic ring can undergo cleavage, often leading to the formation of a stable benzothiazole cation or fragments resulting from the loss of small molecules like HCN. researchgate.net
The relative abundance of these fragment ions provides a characteristic fingerprint that helps to confirm the molecular structure.
Table 3: Plausible Mass Spectrometry Fragmentation for 4-Benzothiazolol, 6-methyl- (C₈H₇NOS)
| m/z Value (Proposed) | Ion Formula | Description |
|---|---|---|
| 165 | [C₈H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [C₇H₄NOS]⁺ | Loss of methyl radical (˙CH₃) |
| 137 | [C₇H₇NS]⁺˙ | Loss of carbon monoxide (CO) |
| 110 | [C₆H₄S]⁺˙ | Loss of HCN from [M-CO] fragment |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the benzothiazole ring system. nih.gov
For 4-Benzothiazolol, 6-methyl-, a key feature of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group at the 4-position. The -OH group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains, dimers, or more complex networks in the crystal lattice. nih.govresearchgate.net These interactions govern the molecular packing and influence the material's physical properties. The analysis would also reveal details about π-π stacking interactions between the aromatic rings of adjacent molecules.
Table 4: Data Obtainable from X-ray Crystallographic Analysis of 4-Benzothiazolol, 6-methyl-
| Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Bond Lengths | The precise distance between bonded atoms. | C-S: ~1.75 Å; C=N: ~1.30 Å; C-O: ~1.36 Å |
| Bond Angles | The angle between three connected atoms. | C-S-C: ~90°; C-N=C: ~110° |
| Torsion Angles | The dihedral angle describing the planarity of the ring system. | Near 0° or 180° for a planar system |
Chiroptical Spectroscopy (CD, ORD) for Stereoisomeric Characterization (if applicable to chiral derivatives)
The parent compound, 4-Benzothiazolol, 6-methyl-, is achiral and therefore does not exhibit chiroptical activity. It will not rotate plane-polarized light or show a differential absorption of circularly polarized light.
However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential for the analysis of chiral derivatives. Chirality could be introduced by attaching a chiral substituent to the benzothiazole core or by creating a molecule with axial or planar chirality. acs.org For a racemic mixture of a chiral derivative, enantiomers would need to be separated (e.g., by chiral chromatography).
Once isolated, each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to specific electronic transitions, could be used to determine the absolute configuration of the stereocenter, often in conjunction with theoretical calculations. rsc.org Similarly, ORD measures the change in optical rotation as a function of wavelength, and the resulting curve can also be used to characterize enantiomers. These techniques are indispensable for the stereochemical analysis of any non-racemic, chiral derivatives of 4-Benzothiazolol, 6-methyl-. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| 4-Benzothiazolol, 6-methyl- |
Pre Clinical Biological Activity Profiles of 4 Benzothiazolol, 6 Methyl Derivatives
In Vitro Antimicrobial Activities
The inherent chemical structure of benzothiazole (B30560), featuring a fused benzene (B151609) and thiazole (B1198619) ring, makes it a "privileged scaffold" in medicinal chemistry. Modifications at the 6-position, particularly with a methyl group, have been explored to modulate and enhance various biological effects, including antimicrobial properties.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 6-methyl-benzothiazole have demonstrated notable activity against a range of bacterial pathogens. Studies have shown that specific structural modifications can enhance efficacy against both Gram-positive and Gram-negative bacteria.
For instance, a series of thiazolidinone derivatives incorporating a 4-methyl-6-adamantanyl-benzothiazole core were evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the microdilution method against several bacterial strains. nih.gov The results indicated a broad range of activity, with MIC values between 0.10 and 0.75 mg/mL. nih.gov One of the most active compounds in this series demonstrated an MIC of 0.10 mg/mL and an MBC of 0.12 mg/mL against Pseudomonas aeruginosa. nih.gov
Further research into 6-substituted aminobenzothiazoles revealed that compounds with a 6-fluoro substitution tended to show better activity compared to those with a 6-methyl or 6-ethoxy group. tandfonline.com One such 6-fluoro derivative exhibited excellent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis with a reported MIC of 6–8 µg/mL. tandfonline.com
A separate study synthesized five new derivatives of 6-methyl-2(3H)-benzo-1,3-thiazole. One compound in particular, designated GG4, which contains a nitro group, showed significant activity against S. aureus (Gram-positive) and E. coli (Gram-negative) when tested at a concentration of 50 mg/ml.
Table 1: In Vitro Antibacterial Activity of Selected 6-Substituted Benzothiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazolidinone derivative | Pseudomonas aeruginosa | 100 | nih.gov |
| Thiazolidinone derivative | Escherichia coli | 120 | nih.gov |
| Thiazolidinone derivative | Staphylococcus aureus | 120 | nih.gov |
| 6-Fluoro aminobenzothiazole | Staphylococcus aureus | 6-8 | tandfonline.com |
| 6-Fluoro aminobenzothiazole | Bacillus subtilis | 6-8 | tandfonline.com |
| 6-Fluoro aminobenzothiazole | Escherichia coli | 11-18 | tandfonline.com |
| 6-Fluoro aminobenzothiazole | Pseudomonas aeruginosa | 11-18 | tandfonline.com |
Antifungal Efficacy Against Pathogenic Fungal Species
The antifungal potential of 6-methyl-benzothiazole derivatives has been primarily investigated against various Candida species, which are common causes of opportunistic fungal infections.
A study focused on novel C-6 methyl-substituted benzothiazole derivatives (designated D-01 to D-09) tested their efficacy against Candida albicans. scitechjournals.com Using a cup plate diffusion method, compounds D-02 and D-08 were identified as having potent antifungal activity, while D-01 and D-04 showed moderate inhibitory effects at concentrations of 50 µg/mL and 100 µg/mL. scitechjournals.com
Another investigation of 6-substituted aminobenzothiazoles found that derivatives with a 6-fluoro group displayed greater antifungal activity than their 6-methyl counterparts against both C. albicans and Aspergillus niger. tandfonline.com
Research on benzothiazole-hydrazone derivatives provided more specific MIC values against several pathogenic Candida species. One compound, which featured a chlorine substituent on the benzothiazole ring, was found to be the most active in the series, with an MIC value of 1.95 µg/mL against Candida krusei. researchgate.net This finding suggests that while the substitution pattern is crucial, the core benzothiazole structure is a viable starting point for developing antifungal agents. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
| Derivative Class | Fungal Species | Activity/MIC | Concentration | Reference |
|---|---|---|---|---|
| C-6 Methyl-Substituted (D-02, D-08) | Candida albicans | Potent | 50 & 100 µg/mL | scitechjournals.com |
| C-6 Methyl-Substituted (D-01, D-04) | Candida albicans | Moderate | 50 & 100 µg/mL | scitechjournals.com |
| Benzothiazole-hydrazone | Candida krusei | 1.95 µg/mL | N/A | researchgate.net |
| Benzothiazole-hydrazone | Candida albicans | 125 µg/mL | N/A | researchgate.net |
| Benzothiazole-hydrazone | Candida glabrata | 1.95 µg/mL | N/A | researchgate.net |
Antiviral Properties
The exploration of benzothiazole derivatives has extended to their potential as antiviral agents. Structure-activity relationship studies have indicated that the substitution of a methyl group at the 6-position of the benzothiazole ring can enhance the potency of antiviral compounds. mdpi.com
Specific research has identified a notable derivative, 2-(4-nitroanilino)-6-methylbenzothiazole, for its significant inhibitory activity against the Hepatitis C Virus (HCV). nih.gov This compound was found to inhibit the HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, in a dose-dependent manner. nih.gov The reported 50% effective concentration (EC₅₀) for this inhibition was 8 ± 0.5 µM, highlighting its potential as a specific antiviral agent. nih.gov
Anthelmintic Activities
The benzothiazole scaffold is a core component of several known anthelmintic drugs, indicating the potential of its derivatives in combating parasitic worm infections. Research has shown that substitutions at the 6-position of the benzothiazole nucleus are critical for this activity.
Studies on 6-substituted derivatives, particularly those with nitro and bromo groups, have demonstrated significant anthelmintic effects against the earthworm Pheretima posthuma. ejpmr.com These derivatives exhibited higher activity compared to other analogues, underscoring the importance of the substituent's electronic properties at this position. ejpmr.com
Further research on 6-methoxybenzothiazole derivatives also reported promising anthelmintic activity. nih.gov While not a methyl group, the methoxy substitution at the same position reinforces the significance of the C-6 location for designing new anthelmintic agents. nih.govresearchgate.net One study synthesized a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles and found they exhibited good anthelmintic activity. tandfonline.com A specific compound with an ethoxy group at the 6-position showed the most significant activity, causing paralysis in the earthworm Pheretima corethruses in just over 22 minutes. tandfonline.com
Anticancer and Antiproliferative Activities in Cellular Models
The antiproliferative properties of benzothiazole derivatives have been a major focus of cancer research. The ability of these compounds to inhibit tumor cell growth has been demonstrated across a variety of cancer cell lines.
Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines
Derivatives with substitutions at the 6-position of the benzothiazole ring have shown potent cytotoxic effects against human cancer cells. A study of novel N-(6-substituted-benzothiazol-2-yl) acetamide (B32628) derivatives revealed significant activity against C6 (glioma) and HepG2 (liver cancer) tumor cells. researchgate.net One of the most active compounds in this series, which featured a methyl group at the 6-position and a p-tolylamino imidazole moiety, displayed an IC₅₀ value of 15.67 µg/mL against the C6 glioma cell line. researchgate.net
Another study focused on 6-amino-2-phenylbenzothiazoles tested against a panel of five human cancer cell lines. nih.gov The derivatives exhibited moderate antitumor activity, with IC₅₀ values ranging from 9 µM to 4 mM. The most sensitive cell lines were reported to be laryngeal carcinoma (Hep-2) and mammary adenocarcinoma (MCF-7). nih.gov
Furthermore, a review of benzothiazole derivatives highlighted a Ru(III) complex containing a methylbenzothiazole moiety that showed high cytotoxic activity against K-562 and KE-37 leukemia cell lines, with IC₅₀ values of 16.21 ± 2.33 µM and 7.74 ± 2.50 µM, respectively. tandfonline.com Another derivative, a substituted phenylamino based methoxy methylbenzothiazole, was potent against HeLa cervical cancer cells with an IC₅₀ of 0.6 ± 0.29 µM. nih.gov
Table 3: In Vitro Cytotoxicity of Selected 6-Substituted Benzothiazole Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| N-(6-methyl-benzothiazol-2-yl) acetamide derivative | C6 (Glioma) | 15.67 µg/mL | researchgate.net |
| N-(6-ethoxy-benzothiazol-2-yl) acetamide derivative | HepG2 (Liver) | >50 µg/mL | researchgate.net |
| Ru(III) methylbenzothiazole complex | K-562 (Leukemia) | 16.21 ± 2.33 µM | tandfonline.com |
| Ru(III) methylbenzothiazole complex | KE-37 (Leukemia) | 7.74 ± 2.50 µM | tandfonline.com |
| Methoxy methylbenzothiazole derivative | HeLa (Cervical) | 0.6 ± 0.29 µM | nih.gov |
| 6-Amino-2-phenylbenzothiazole derivative | Hep-2 (Laryngeal) | 9 µM - 4 mM | nih.gov |
| 6-Amino-2-phenylbenzothiazole derivative | MCF-7 (Breast) | 9 µM - 4 mM | nih.gov |
Inhibition of Cell Cycle Progression
Certain benzothiazole derivatives have been shown to interfere with cell proliferation by inducing cell cycle arrest, a critical mechanism in cancer therapy. One such derivative, designated as 5g, has been observed to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. jocpr.com This interruption of the cell cycle is linked to the deregulation of several key proteins involved in cell cycle progression. jocpr.com
The G2/M arrest induced by this benzothiazole derivative is associated with altered levels of critical cell cycle regulators. jocpr.com Research has indicated a consistent deregulation of proteins such as Cyclin-Dependent Kinase 1 (CDK1), B-cell lymphoma 2 (BCL2) and its phosphorylated form, Cyclin B1, and Cell Division Cycle 25C (CDC25c). jocpr.com The modulation of these proteins disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.
| Compound | Cell Line | Effect on Cell Cycle | Associated Protein Deregulation |
| Benzothiazole derivative (5g) | Cancer cell lines | G2/M phase arrest | CDK1, BCL2 (and pBCL2), CyclinB1, CDC25c |
Apoptosis Induction Mechanisms
In addition to inhibiting cell cycle progression, derivatives of benzothiazole have been found to induce programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic activity is a key indicator of the anticancer potential of these compounds. The induction of apoptosis by a novel benzothiazole derivative (BTD) has been shown to occur through the mitochondrial intrinsic pathway. nih.gov
The apoptotic mechanism is initiated by an increase in reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential. nih.gov This disruption of the mitochondrial membrane integrity triggers the mitochondrial-mediated apoptotic pathway. nih.gov Furthermore, treatment with some benzothiazole derivatives has been associated with a decrease in the mitochondrial membrane potential, further supporting the involvement of the mitochondrial pathway in the induction of apoptosis. jocpr.com
| Derivative | Proposed Mechanism | Key Events |
| Novel Benzothiazole Derivative (BTD) | ROS-mediated mitochondrial intrinsic pathway | Increased ROS, loss of mitochondrial transmembrane potential |
| Benzothiazole derivative (5g) | Mitochondrial pathway | Decreased mitochondrial membrane potential |
Anti-inflammatory and Immunomodulatory Effects in Pre-clinical Models
Benzothiazole derivatives have demonstrated notable anti-inflammatory properties in various pre-clinical models, suggesting their potential as therapeutic agents for inflammatory conditions.
The anti-inflammatory effects of benzothiazole derivatives are, in part, attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Thiazole derivatives have been investigated as potential inhibitors of both COX and LOX pathways. While some thiazole derivatives have shown non-selective inhibition of COX-1 and COX-2, others have exhibited selective inhibition of COX-2. mdpi.com
Specifically, a series of benzothiazole-based thiazolidinones were discovered to possess lipoxygenase (LOX) inhibitory activity. One of the most potent compounds in this series demonstrated significant LOX inhibition with an IC50 of 13 μM. nih.gov This compound also exhibited substantial anti-inflammatory activity in a carrageenan-induced mouse paw edema model, showing 69.57% inhibition. nih.gov
| Compound/Derivative | Target Enzyme | IC50 Value | In Vivo Anti-inflammatory Activity (% inhibition) |
| Benzothiazole-based thiazolidinone (compound #3) | Lipoxygenase (LOX) | 13 μM | 69.57% |
Neurobiological Activities
The neurobiological activities of 4-Benzothiazolol, 6-methyl- derivatives have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. The ability to inhibit this aggregation is a promising therapeutic strategy. A study investigating novel benzothiazole derivatives, including those with a 6-methyl substitution, demonstrated significant inhibition of Aβ aggregation. researchgate.net
In a fluorometric assay, several 6-methyl-benzothiazole derivatives were tested for their ability to inhibit the aggregation of Aβ42. One particularly potent compound, designated as 4f, exhibited a high percentage of inhibition. researchgate.net The inhibitory activity of these compounds was found to be concentration-dependent.
| Compound | Concentration | % Inhibition of Aβ42 Aggregation | IC50 Value (nM) |
| 4a | 10 µM | 91.9 ± 3.1 | 256.1 ± 11.0 |
| 1 µM | 86.4 ± 2.7 | ||
| 0.1 µM | 70.4 ± 2.8 | ||
| 4d | 10 µM | 89.8 ± 3.0 | 241.8 ± 9.7 |
| 1 µM | 81.5 ± 2.5 | ||
| 0.1 µM | 55.2 ± 1.4 | ||
| 4f (6-methyl derivative) | 10 µM | 97.3 ± 3.2 | 167.5 ± 8.0 |
| 1 µM | 90.6 ± 3.1 | ||
| 0.1 µM | 80.8 ± 2.1 | ||
| 4h | 10 µM | 90.7 ± 2.9 | 295.5 ± 13.0 |
| 1 µM | 83.2 ± 3.3 | ||
| 0.1 µM | 64.8 ± 1.9 | ||
| 4k | 10 µM | 87.1 ± 3.2 | 324.7 ± 15.1 |
| 1 µM | 77.7 ± 2.7 | ||
| 0.1 µM | 48.9 ± 1.3 | ||
| 4m | 10 µM | 94.7 ± 2.1 | 198.8 ± 8.8 |
| 1 µM | 88.9 ± 2.0 | ||
| 0.1 µM | 72.5 ± 2.2 |
These findings suggest that 6-methyl-benzothiazole derivatives can effectively interfere with the aggregation of Aβ peptides, highlighting their potential for the development of therapeutic agents for Alzheimer's disease. researchgate.net
Enzyme Inhibition in Neurodegenerative Pathways (e.g., Acetylcholinesterase)
Derivatives of 4-Benzothiazolol, 6-methyl- have been investigated for their potential to inhibit key enzymes implicated in the progression of neurodegenerative diseases, particularly Alzheimer's disease. The primary targets for these compounds are enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B). Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients. nih.govmdpi.com MAO-B is involved in the degradation of neurotransmitters and its inhibition can also provide therapeutic benefits.
Research has demonstrated that certain benzothiazole derivatives exhibit significant inhibitory activity against these enzymes. For instance, a series of N-(5,6-substituted benzo[d]thiazol-2-yl)-4-((substituted piperazin-1-yl)methyl) benzamides were synthesized and evaluated for their effects on AChE and MAO-B. nih.gov Several of these compounds displayed notable inhibitory potential against AChE. nih.gov Specifically, compound 4f emerged as a potent inhibitor of both AChE and MAO-B, with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov Other derivatives in the same series also showed significant activity. nih.gov
Another study focused on developing multitarget-directed ligands (MTDLs) based on the benzothiazole scaffold. nih.gov The compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) was identified as a promising MTDL, demonstrating potent inhibition of AChE, BuChE, and MAO-B. nih.gov These findings suggest that the benzothiazole core structure is a viable pharmacophore for designing inhibitors that can simultaneously target multiple pathological pathways in neurodegenerative disorders. nih.gov
Table 1: Enzyme Inhibitory Activity of 4-Benzothiazolol, 6-methyl- Derivatives
| Compound | Target Enzyme | IC₅₀ Value |
|---|---|---|
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM nih.gov |
| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM nih.gov |
| 4m | Acetylcholinesterase (AChE) | 198.8 ± 8.8 nM nih.gov |
| 4f | Acetylcholinesterase (AChE) | 167.5 ± 8.0 nM nih.gov |
| 3s | Acetylcholinesterase (AChE) | 6.7 µM nih.gov |
| 3s | Butyrylcholinesterase (BuChE) | 2.35 µM nih.gov |
| 3s | Monoamine Oxidase B (MAO-B) | 1.6 µM nih.gov |
Neuroprotective Effects in Cellular or Animal Models
Beyond enzyme inhibition, derivatives of benzothiazole have shown promise for their neuroprotective capabilities. Neuroprotection aims to prevent or slow the death of neurons, a central feature of neurodegenerative diseases. Riluzole, a marketed drug containing a 2-aminobenzothiazole structure, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects. nih.gov Its mechanisms of action include blocking voltage-gated sodium channels and inhibiting glutamate release. nih.gov
In preclinical studies, novel thiazole sulfonamide derivatives have been evaluated for their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease. nih.gov The neurotoxin 6-OHDA selectively damages dopaminergic neurons, and compounds that can mitigate this damage are considered potential therapeutic agents. nih.gov Pre-treatment of cells with specific thiazole sulfonamides demonstrated a protective effect against 6-OHDA-induced cell death and leakage of lactate dehydrogenase (LDH), an indicator of cell membrane damage. nih.gov These findings highlight the potential of the benzothiazole scaffold in developing agents that can protect neurons from oxidative stress and neurotoxin-induced damage. nih.gov
Other Significant Biological Activities in Pre-clinical Research
Antidiabetic Potentials
The benzothiazole scaffold has been a subject of interest in the search for new antidiabetic agents. researchgate.netscispace.com Research has explored various mechanisms, including the inhibition of enzymes like α-amylase and aldose reductase, and the modulation of other metabolic pathways.
In one study, novel benzothiazole derivatives were assessed for their in vitro antidiabetic activity via the α-amylase inhibition method. Compounds 2a and 2e showed significant inhibitory potential with IC₅₀ values of 22.95±2.50µg/mL and 27.80±3.00µg/mL, respectively. researchgate.net Another line of research focused on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which were evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds caused a significant lowering of plasma glucose levels. nih.gov
Further in vivo studies on different benzothiazole derivatives confirmed their glucose-lowering effects. ijmrset.com For example, Derivative D showed the highest activity, reducing blood glucose levels from 265.3 mg/dl to 170.6 mg/dl, a 35.67% reduction. ijmrset.com
Table 2: Antidiabetic Activity of Benzothiazole Derivatives
| Compound/Derivative | Assay/Model | Finding |
|---|---|---|
| 2a | α-amylase inhibition | IC₅₀: 22.95±2.50µg/mL researchgate.net |
| 2e | α-amylase inhibition | IC₅₀: 27.80±3.00µg/mL researchgate.net |
| Derivative A | In vivo (rat model) | 33.9% blood glucose reduction ijmrset.com |
| Derivative C | In vivo (rat model) | 35.25% blood glucose reduction ijmrset.com |
| Derivative D | In vivo (rat model) | 35.67% blood glucose reduction ijmrset.com |
Anticonvulsant Activities
Benzothiazole derivatives have been extensively investigated as potential anticonvulsant agents for the treatment of epilepsy. nih.gov Preclinical screening is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent models for generalized tonic-clonic and myoclonic seizures, respectively.
A series of new benztriazoles incorporating a mercapto-triazole and a benzothiazole moiety were synthesized and evaluated. mdpi.comresearchgate.net Among them, compounds 5i and 5j were identified as the most potent. Compound 5j showed a high protective index of 8.96 in the MES test and 9.30 in the scPTZ test, indicating a favorable separation between its anticonvulsant effect and neurotoxicity. mdpi.comresearchgate.net
In another study, N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides were synthesized and screened for their anticonvulsant potential. nih.gov Compound 9 from this series emerged as the most potent agent in the MES model. nih.gov These studies underscore the potential of the benzothiazole core in the development of novel antiepileptic drugs.
Table 3: Anticonvulsant Activity of Benzothiazole Derivatives in Mice
| Compound | Test Model | ED₅₀ Value |
|---|---|---|
| 5i | MES test | 50.8 mg/kg mdpi.com |
| 5j | MES test | 54.8 mg/kg mdpi.com |
| 5i | scPTZ test | 76.0 mg/kg mdpi.com |
| 5j | scPTZ test | 52.8 mg/kg mdpi.com |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. niscair.res.in Benzothiazole derivatives have been explored for their antioxidant capabilities, primarily through their ability to scavenge free radicals.
A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. niscair.res.in Several compounds bearing a methoxy group (4c, 4e, 4f, 4g, 4h, and 4i ) demonstrated promising antioxidant activity, in some cases superior to the standard drug, ascorbic acid. niscair.res.in The presence of the methoxy group was noted as being potentially important for the observed activity. This suggests that the benzothiazole nucleus can serve as a scaffold for developing new antioxidant agents to combat conditions associated with oxidative stress. niscair.res.innih.gov
Mechanistic Elucidation of Biological Actions of 4 Benzothiazolol, 6 Methyl Analogues
Molecular Target Identification and Validation
The biological effects of 4-Benzothiazolol, 6-methyl- analogues are predicated on their interaction with specific molecular targets. Research has identified several key proteins and enzymes whose functions are modulated by these compounds.
One of the primary targets for a class of benzothiazole (B30560) analogues is the bacterial enzyme DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. Specifically, these compounds have been shown to inhibit the ATPase activity of the GyrB subunit. Another identified target is dihydroorotase , an enzyme involved in pyrimidine (B1678525) biosynthesis, which is crucial for bacterial growth. Inhibition of this enzyme has been observed with certain benzothiazole derivatives.
In the context of cancer, analogues have been found to target key signaling proteins. One such target is the Signal Transducer and Activator of Transcription 3 (STAT3) . By binding to the SH2 domain of STAT3, these compounds can inhibit its phosphorylation and subsequent activation, which is a critical step in many cancer-related signaling pathways. nih.gov Furthermore, some 6-substituted benzothiazoles have been identified as agonists for the sphingosine-1-phosphate receptor 1 (S1P₁) , a G protein-coupled receptor involved in lymphocyte trafficking. nih.gov
For neurodegenerative applications, the dopamine (B1211576) D4 receptor (D₄R) has been identified as a target for certain 6-methyl-benzothiazole analogues, which exhibit high binding affinity and selectivity.
Cellular Pathway Modulation and Signal Transduction Interactions
The interaction of 4-Benzothiazolol, 6-methyl- analogues with their molecular targets initiates a cascade of events that modulate cellular signaling pathways. These perturbations can lead to various cellular outcomes, including apoptosis, cell cycle arrest, and inhibition of inflammatory responses.
Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the mitochondrial apoptotic pathway . nih.govtandfonline.com For instance, some substituted pyridine-based acetamide (B32628) benzothiazole derivatives have demonstrated the ability to trigger this pathway in HepG2 cell lines. nih.govtandfonline.com
A significant finding is the inhibition of the IL-6/STAT3 signaling pathway . One benzothiazole derivative, compound B19, demonstrated potent inhibition of this pathway with an IC₅₀ value of 0.067 μM in a luciferase reporter assay. nih.gov This inhibition is achieved by blocking the phosphorylation of STAT3 at Tyr 705 and Ser 727. nih.gov The downstream effect of this action is the suppression of STAT3-mediated gene expression of key proteins like c-MYC and MCL-1, which are involved in cell proliferation and survival. nih.gov Consequently, this leads to G2/M phase arrest of the cell cycle and apoptosis in cancer cells. nih.gov
Furthermore, some 2-thienyl- and 2-benzothienyl-substituted 6-(2-imidazolinyl)benzothiazoles have been found to negatively regulate the activity of sphingosine kinase 1 (SphK1) in HeLa cells. nih.gov SphK1 is an important enzyme in sphingolipid metabolism, and its inhibition can lead to the induction of apoptosis. nih.gov
DNA Binding and Intercalation Studies
Certain analogues of 4-Benzothiazolol, 6-methyl-, particularly 6-amidinobenzothiazoles, have been shown to interact directly with DNA. These interactions are non-covalent and can occur through multiple modes. Studies have indicated that these compounds can act as both minor groove binders and intercalators . nih.gov
The dual-mode interaction suggests a complex relationship between the ligand and DNA, which can lead to significant conformational changes in the DNA structure, potentially interfering with replication and transcription processes. This direct interaction with DNA represents a key mechanism for the observed antiproliferative and antitrypanosomal activities of these specific analogues. nih.gov
Enzyme Kinetic Studies for Inhibitory Mechanisms
Enzyme kinetic studies have been crucial in elucidating the inhibitory mechanisms of 4-Benzothiazolol, 6-methyl- analogues against their target enzymes. These studies provide insights into whether the inhibition is competitive, non-competitive, or uncompetitive, and they help in quantifying the potency of the inhibitors.
For example, benzothiazole-based inhibitors of E. coli DNA gyrase have been evaluated for their inhibitory activity. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Similarly, the inhibition of E. coli dihydroorotase by novel benzothiazole derivatives has been quantified. For instance, one study reported that a particular compound reduced the specific activity of dihydroorotase to 45 nmol/min/mg protein. tandfonline.com
| Analogue Class | Target Enzyme | Inhibition Parameter | Value |
|---|---|---|---|
| Benzothiazole-based compounds | E. coli DNA Gyrase | IC₅₀ | Low nanomolar to low micromolar range |
| Benzothiazole derivative (compound 3) | E. coli Dihydroorotase | Specific Activity Reduction | Reduced to 45 nmol/min/mg protein |
| Benzothiazole derivative (compound 4) | E. coli Dihydroorotase | Specific Activity Reduction | Reduced to 60 nmol/min/mg protein |
Receptor Binding Affinity and Selectivity
The therapeutic potential of 4-Benzothiazolol, 6-methyl- analogues is also determined by their binding affinity and selectivity for specific receptors. High affinity indicates a strong interaction with the target receptor, while high selectivity implies minimal off-target effects.
A series of novel benzothiazole analogues have been synthesized and evaluated for their binding affinity to the dopamine D4 receptor (D₄R) . Radioligand competition binding studies, using [³H]N-methylspiperone, have been employed to determine the inhibition constant (Ki) of these compounds. Several analogues have demonstrated high D₄R binding affinity with Ki values in the low nanomolar range (≤ 6.9 nM). chemistryjournal.net
Crucially, these compounds also exhibited high selectivity for D₄R over other D₂-like receptors (D₂R and D₃R), with a selectivity of over 91-fold. chemistryjournal.net This selectivity is a critical factor in developing drugs with a favorable safety profile.
| Analogue | Target Receptor | Binding Affinity (Ki) | Selectivity (over D₂R/D₃R) |
|---|---|---|---|
| Novel Benzothiazole Analogues | Dopamine D₄ Receptor | ≤ 6.9 nM | > 91-fold |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Position and Nature on Biological Activities
The biological activities of benzothiazole (B30560) derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring system. For the 4-Benzothiazolol, 6-methyl- scaffold, the hydroxyl group at the 4-position and the methyl group at the 6-position are key determinants of its potential pharmacological profile.
The 6-methyl group is a common substituent in bioactive benzothiazoles. Generally, a methyl group at this position can influence activity through several mechanisms:
Steric Effects: The methyl group can provide a steric hindrance or a point of interaction within a biological target, influencing binding affinity and selectivity.
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the benzothiazole ring system, which can, in turn, affect its interaction with biological macromolecules.
Metabolic Stability: The presence of a methyl group can impact the metabolic fate of the compound, potentially blocking sites of oxidation and prolonging its biological half-life.
The 4-hydroxyl group introduces a polar functional group that can significantly impact the molecule's properties:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in enzyme active sites or receptors.
Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of the compound, which is a critical factor for bioavailability.
Acidity: The phenolic hydroxyl group imparts acidic properties to the molecule, which can influence its ionization state at physiological pH and its ability to interact with biological targets.
Studies on other 6-substituted benzothiazoles have shown that the nature of the substituent at this position is critical. For instance, the introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) can drastically alter the antibacterial or antifungal activity of the resulting compounds. jyoungpharm.orgnih.gov
A hypothetical SAR study on 4-Benzothiazolol, 6-methyl- derivatives could involve modifying the substituents at other available positions (e.g., 2, 5, or 7-positions) to probe their effect on a specific biological activity.
Table 1: Hypothetical Impact of Substituents on the Biological Activity of 4-Benzothiazolol, 6-methyl- Derivatives
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |
| 2 | Small, lipophilic groups | May enhance binding to hydrophobic pockets in enzymes or receptors. |
| 2 | Bulky, aromatic groups | Could introduce steric hindrance or provide additional π-π stacking interactions. |
| 5 or 7 | Electron-withdrawing groups | May alter the electronic properties of the ring and influence target interactions. |
| 5 or 7 | Hydrogen bond donors/acceptors | Could introduce new interaction points with the biological target. |
Influence of Heteroatom Modifications on Pharmacological Profiles
While no specific studies on heteroatom modifications of 4-Benzothiazolol, 6-methyl- are available, this strategy is a common approach in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. In the context of the benzothiazole scaffold, this could involve replacing the sulfur atom with another heteroatom, such as oxygen (to form a benzoxazole) or selenium (to form a benzoselenazole), or modifying the nitrogen atom.
Such modifications would be expected to have a profound impact on the molecule's:
Lipophilicity and Solubility: Changing the heteroatom can affect the compound's polarity and its partitioning between aqueous and lipid phases.
Metabolic Stability: The nature of the heteroatom can influence the susceptibility of the ring to metabolic enzymes.
Target Binding: Alterations in the electronic and steric properties can lead to different binding affinities and selectivities for biological targets.
Conformational Effects on Molecular Interactions and Efficacy
The rotation of substituents around their bonds can lead to different conformers, some of which may be more energetically favorable for binding than others. The 6-methyl group, while not freely rotatable in the same way as a larger alkyl chain, can influence the preferred conformation of adjacent substituents through steric interactions.
Understanding the conformational preferences of 4-Benzothiazolol, 6-methyl- and its derivatives would be crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling could provide insights into the low-energy conformations and how they might interact with a specific biological target.
Development of Predictive Models for Enhanced Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug discovery for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for 4-Benzothiazolol, 6-methyl- derivatives have been reported, the general principles are applicable.
A QSAR study on a series of 4-Benzothiazolol, 6-methyl- analogs would involve:
Synthesizing a library of derivatives with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters).
Measuring the biological activity of each compound in a relevant assay.
Using statistical methods to derive a mathematical equation that relates the structural descriptors to the observed activity.
Such models can provide valuable insights into the key structural features required for optimal activity and can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further provide a visual representation of the favorable and unfavorable steric and electrostatic fields around the molecule, offering a more intuitive guide for lead optimization. nih.govnih.gov
Applications of 4 Benzothiazolol, 6 Methyl and Its Derivatives As Research Probes and Tools
Development of Fluorescent Probes for Biomolecular Labeling and Imaging
While specific studies focusing solely on 4-benzothiazolol, 6-methyl- as a fluorescent probe are not extensively detailed, the broader family of benzothiazole (B30560) derivatives is well-established in this capacity. A related class of compounds, nitrobenzothiadiazoles (NBTDs), which are also heterocyclic structures, have been developed as environment-sensitive fluorophores. nih.gov These probes are particularly useful in live-cell imaging, enabling the visualization of the location and movement of specific biological targets without requiring extensive washing procedures. nih.gov The photophysical characteristics of such probes, including their brightness and color, can be fine-tuned through chemical modifications like the addition of a methyl group. nih.gov
The utility of these fluorescent probes stems from their ability to alter their light-emitting properties upon interacting with a specific biomolecule. This can result in a detectable change in fluorescence intensity, a shift in the emitted color, or a variation in the fluorescence lifetime, providing researchers with powerful tools to study the structure and function of proteins and other biomolecules within the complex environment of a living cell.
Use as Imaging Agents for Amyloid Plaques in Pre-clinical Models
A prominent application of derivatives of the 6-methyl-benzothiazole framework is in the creation of imaging agents to detect amyloid-β (Aβ) plaques. These plaques are a key pathological hallmark of neurodegenerative conditions such as Alzheimer's disease and cerebral amyloid angiopathy (CAA). nih.govillinois.edu Scientists have synthesized and tested various radiolabeled benzothiazole derivatives for their capacity to bind to these Aβ aggregates, allowing for their detection using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govillinois.edunih.gov
For example, an 18F-labeled version of 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole has shown potential as a promising agent for the in vivo imaging of Aβ plaques in preclinical evaluations. nih.gov Another strategy has been the use of 68Ga-labeled benzothiazole derivatives. nih.govillinois.edu In laboratory studies using brain tissue from mouse models of Alzheimer's disease, these agents have demonstrated strong and specific binding to amyloid-β. nih.govillinois.edu
The fundamental design of these imaging agents typically incorporates the benzothiazole structure as the component that recognizes and binds to Aβ. nih.govillinois.edu The binding affinity and other properties of these compounds can be adjusted by making chemical modifications to different parts of the molecule. tum.dedatapdf.com The evaluation of these probes involves assessing their binding strength to Aβ plaques, their ability to be transported into the brain, and how quickly they are cleared from the body. nih.govnih.gov
Table 1: Characteristics of Benzothiazole Derivatives for Amyloid Plaque Imaging
| Compound/Derivative Class | Isotope Label | Target | Key Findings in Pre-clinical Models |
|---|---|---|---|
| 18F-labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole | 18F | Aβ plaques | Demonstrated a more rapid clearance from the brain compared to the established imaging agent [11C]PIB, indicating its potential as a viable in vivo imaging tool. nih.gov |
| 68Ga-labeled Benzothiazole Derivatives | 68Ga | Aβ plaques in CAA | Exhibited strong and specific binding to amyloid-β in brain tissue samples and showed low uptake in the brain, making them well-suited for imaging amyloid deposits on the walls of cerebral blood vessels. nih.govillinois.edu |
Application in Proteomics Research
The specific use of 4-benzothiazolol, 6-methyl- and its immediate derivatives within the field of proteomics is not extensively documented in current research literature. Proteomics, which involves the large-scale analysis of proteins, frequently utilizes chemical probes to isolate, identify, and quantify proteins of interest. While the broader class of benzothiazole-containing molecules has been explored for numerous biological purposes, their direct application as tools for comprehensive proteomic studies remains an area for future investigation. There is potential for the development of functionalized 6-methyl-4-benzothiazolol derivatives as specialized probes for applications such as activity-based protein profiling or the selective capture of proteins from complex biological mixtures.
Role as Chemical Intermediates in Organic Synthesis for Novel Scaffold Development
Benzothiazole-based structures, including those related to 4-benzothiazolol, 6-methyl-, are valuable building blocks in organic chemistry for the construction of more complex molecules and new chemical frameworks. The benzothiazole ring system is a recurring motif in a variety of biologically active compounds. researchgate.net The synthesis of diverse benzothiazole derivatives can be accomplished through established chemical reactions, such as the condensation of o-aminothiophenols with various carboxylic acids. organic-chemistry.org
The chemical versatility of the benzothiazole core allows for the attachment of a wide range of functional groups, facilitating the creation of large libraries of compounds for screening and development. For instance, structurally similar benzothiazines have been employed as templates in the synthesis of enantiomerically pure 4-substituted quinolones. nih.gov This demonstrates the utility of the benzothiazole scaffold as a starting point for generating novel molecular architectures with potential uses in drug discovery and materials science. Modern synthetic techniques, including those that use visible light to drive chemical reactions, have been successfully applied to produce 2-substituted benzothiazoles. organic-chemistry.org
Future Research Directions and Challenges in 4 Benzothiazolol, 6 Methyl Research
Exploration of Novel Synthetic Pathways for Complex Derivatives
The synthesis of 4-Benzothiazolol, 6-methyl- and its derivatives presents unique challenges and opportunities for chemical innovation. While general methods for the synthesis of the benzothiazole (B30560) ring are established, the specific functionalization and elaboration of the 4-hydroxy and 6-methyl substituted scaffold to create complex derivatives require the development of novel and efficient synthetic pathways.
Future research will likely focus on:
Late-Stage Functionalization: Developing methods for the direct and selective modification of the 4-Benzothiazolol, 6-methyl- core at various positions. This could involve C-H activation, cross-coupling reactions, and other modern synthetic techniques to introduce a diverse range of functional groups. Such approaches would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Green Chemistry Approaches: The development of more environmentally benign synthetic routes is a key goal in modern medicinal chemistry. Future syntheses of 4-Benzothiazolol, 6-methyl- derivatives will likely explore the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. For instance, one-pot, solid-phase, solvent-free reactions have been successfully employed for other benzothiazole derivatives and could be adapted.
Combinatorial Chemistry and High-Throughput Synthesis: To efficiently explore the chemical space around the 4-Benzothiazolol, 6-methyl- scaffold, the integration of combinatorial chemistry and automated high-throughput synthesis platforms will be crucial. This will enable the rapid production of a large number of diverse derivatives for biological screening.
Table 1: Potential Synthetic Strategies for 4-Benzothiazolol, 6-methyl- Derivatives
| Strategy | Description | Potential Advantages |
| Palladium-catalyzed cross-coupling | Reactions such as Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups at various positions on the benzothiazole ring. | High efficiency, broad functional group tolerance, and the ability to create complex molecular architectures. |
| C-H Activation/Functionalization | Direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. | Increased atom economy, reduced synthetic steps, and access to novel chemical space. |
| Photoredox Catalysis | Utilization of light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. | Mild reaction conditions, high selectivity, and the ability to generate reactive intermediates under gentle conditions. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. | Improved safety, scalability, and control over reaction parameters. |
Advanced Pre-clinical Models for Comprehensive Biological Evaluation
To fully elucidate the therapeutic potential of 4-Benzothiazolol, 6-methyl- and its derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture models and utilize more physiologically relevant preclinical models. These advanced models can provide more accurate predictions of in vivo efficacy and toxicity.
Future directions in the biological evaluation of this compound class will likely involve:
Three-Dimensional (3D) Spheroid and Organoid Cultures: These models more closely mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers. Patient-derived organoids (PDOs), in particular, offer a personalized medicine approach by allowing for the testing of compounds on "mini-tumors" grown from a patient's own cancer cells. springernature.comwustl.edunih.govmdpi.comsigmaaldrich.com This can help predict a patient's response to a particular therapy. springernature.com
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are known to better retain the genetic and phenotypic heterogeneity of the original tumor compared to traditional cell line-derived xenografts. nih.gov Evaluating 4-Benzothiazolol, 6-methyl- derivatives in a panel of PDX models representing different cancer subtypes would provide valuable insights into its spectrum of activity.
Humanized Mouse Models: To study the interaction of 4-Benzothiazolol, 6-methyl- with the human immune system, humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, will be invaluable. These models can be used to assess the potential for immuno-oncology effects and to identify potential immunotoxicities.
Table 2: Comparison of Preclinical Models for Evaluating 4-Benzothiazolol, 6-methyl-
| Model Type | Key Features | Advantages | Limitations |
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, low cost, easy to manipulate. | Lacks the complexity of the tumor microenvironment, poor predictive value for in vivo efficacy. |
| 3D Spheroids | Self-assembled aggregates of cancer cells. | Better representation of cell-cell interactions and drug penetration gradients. | Still lacks the full complexity of the tumor microenvironment (e.g., stromal and immune cells). |
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tumor tissue that recapitulate the architecture and cellular composition of the original tumor. springernature.comwustl.edunih.govmdpi.comsigmaaldrich.com | High physiological relevance, potential for personalized medicine. springernature.com | More technically challenging and costly to establish and maintain than 2D cultures. |
| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor tissue into immunodeficient mice. nih.gov | Preserves the heterogeneity and architecture of the original tumor. nih.gov | Expensive, time-consuming, and the lack of a competent immune system limits the study of immunotherapies. |
| Humanized Mouse Models | Immunodeficient mice with a reconstituted human immune system. | Allows for the study of interactions between the drug, the tumor, and the human immune system. | Technically complex to generate and maintain, potential for graft-versus-host disease. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like 4-Benzothiazolol, 6-methyl-. These computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities.
Future applications of AI and ML in this research area include:
Predictive Modeling for Bioactivity and Toxicity: ML algorithms can be trained on existing data for benzothiazole derivatives to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govresearchgate.netnih.govnih.govfrontiersin.org These models can then be used to predict the anticancer activity, selectivity, and potential toxicity of novel 4-Benzothiazolol, 6-methyl- analogs before they are synthesized, saving time and resources. nih.govfrontiersin.orgplos.orgyoutube.com
De Novo Drug Design: Generative AI models can be employed to design novel molecules with desired properties from scratch. By providing the model with the 4-Benzothiazolol, 6-methyl- scaffold and a set of desired biological and physicochemical properties, it can generate a list of novel, synthesizable molecules with a high probability of success.
High-Content Imaging Analysis: AI-powered image analysis can be used to analyze complex data from high-content screening assays, such as those using 3D organoid models. This can help to identify subtle phenotypic changes in response to treatment with 4-Benzothiazolol, 6-methyl- derivatives that may not be apparent with traditional analysis methods.
Addressing Challenges in Bioavailability and Systemic Delivery for Research Tools
A significant hurdle for many promising anticancer compounds, including potentially 4-Benzothiazolol, 6-methyl-, is poor bioavailability and inefficient systemic delivery. Overcoming these challenges is critical for translating a potent molecule into an effective therapeutic agent.
Future research in this area will need to focus on:
Nanoformulations: Encapsulating 4-Benzothiazolol, 6-methyl- into nanocarriers, such as liposomes, nanoparticles, or micelles, can protect the drug from degradation, improve its solubility, and enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Liposomal formulations have been investigated for other benzothiazole derivatives to improve their delivery. nih.gov
Advanced Delivery Systems: The development of more sophisticated delivery systems, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, could enable the specific delivery of 4-Benzothiazolol, 6-methyl- to cancer cells while minimizing exposure to healthy tissues. This would be expected to improve the therapeutic index of the compound.
Table 3: Strategies to Enhance Bioavailability and Delivery of 4-Benzothiazolol, 6-methyl-
| Strategy | Mechanism of Action | Potential Benefits |
| Prodrug Design | Covalent modification of the parent drug to improve its physicochemical properties. The prodrug is converted to the active drug in vivo. nih.govnih.govorientjchem.orgijpcbs.com | Improved solubility, permeability, and metabolic stability; potential for targeted delivery. |
| Liposomal Formulation | Encapsulation of the drug within a lipid bilayer vesicle. nih.gov | Increased solubility of hydrophobic drugs, protection from degradation, and potential for passive targeting to tumors. |
| Polymeric Nanoparticles | Entrapment of the drug within a biodegradable polymer matrix. | Controlled drug release, improved stability, and the ability to be surface-functionalized for active targeting. |
| Antibody-Drug Conjugates (ADCs) | Covalent attachment of the drug to a monoclonal antibody that targets a tumor-specific antigen. | Highly targeted delivery to cancer cells, minimizing systemic toxicity. |
Q & A
Basic: What are the established synthetic routes for 4-Benzothiazolol,6-methyl- derivatives, and what factors influence their yields?
Answer:
The synthesis of benzothiazole derivatives typically involves condensation reactions. For 4-Benzothiazolol,6-methyl-, a common method is the reaction of 2-aminothiophenol with aldehydes or nitriles under oxidative conditions. Sodium hydrosulfite (Na₂S₂O₄) in aqueous ethanol at reflux is widely used to facilitate the cyclization step, as described in benzothiazole synthesis protocols . Key factors influencing yields include:
- Catalyst choice : Catalyst-free conditions may reduce side reactions but require precise temperature control.
- Substituent reactivity : Electron-withdrawing groups on the aldehyde improve cyclization efficiency.
- Reaction time : Prolonged reflux (>6 hours) often enhances yield but risks decomposition.
A comparative table of methods from literature:
| Method | Catalyst | Yield Range | Reference |
|---|---|---|---|
| Aldehyde condensation | Na₂S₂O₄ | 36–80% | |
| Nitrile cyclization | Acidic medium | 45–70% |
Basic: Which spectroscopic methods are most effective for characterizing 4-Benzothiazolol,6-methyl- derivatives?
Answer:
Characterization relies on multi-modal spectroscopic analysis:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms benzothiazole ring formation .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₂N₂OS: calculated 257.0748, observed 257.0751) .
- FT-IR : Identifies key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for hydroxyl groups) .
NIST-standardized databases provide reference spectra for cross-verification .
Advanced: How can researchers design experiments to optimize the synthesis of 4-Benzothiazolol,6-methyl- under varying catalytic conditions?
Answer:
A factorial design approach is recommended:
Variables : Test catalysts (Na₂S₂O₄, FeCl₃, none), temperatures (80–120°C), and solvent systems (ethanol, DMF).
Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .
In situ monitoring : Use HPLC or TLC to track reaction progress and minimize byproducts.
Example workflow from recent studies achieved a 22% yield improvement by switching from ethanol to DMF under FeCl₃ catalysis .
Advanced: What strategies resolve contradictions in activity data across biological assays for benzothiazole derivatives?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based proliferation tests .
- Structural validation : X-ray crystallography (e.g., Acta Cryst. data ) clarifies conformational stability influencing bioactivity.
- Meta-analysis : Pool data from multiple studies to identify trends obscured by outlier results .
Advanced: How are structure-activity relationship (SAR) studies systematically conducted for 4-Benzothiazolol,6-methyl- derivatives?
Answer:
SAR analysis involves:
Structural diversification : Introduce substituents at positions 2, 4, and 6 (e.g., methoxy, fluoro, amino groups) .
Bioactivity profiling : Test derivatives against targets (e.g., antifungal, anticancer assays) .
Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Example SAR table from antifungal studies :
| Derivative | Substituent (Position) | IC₅₀ (μg/mL) |
|---|---|---|
| 6f | Ethoxy (4) | 12.4 |
| 6j | Acetyl (4) | 8.7 |
Advanced: What computational approaches predict the binding affinity of 4-Benzothiazolol,6-methyl- derivatives with target enzymes?
Answer:
- Molecular docking : Simulate ligand-receptor interactions using crystal structures (e.g., PDB: 1IZV ).
- QSAR models : Relate electronic descriptors (HOMO/LUMO, logP) to activity data .
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .
Basic: What are key considerations in selecting purification techniques for 4-Benzothiazolol,6-methyl- derivatives?
Answer:
- Solubility : Use gradient recrystallization (e.g., ethanol/water mixtures) for polar derivatives .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves nonpolar analogs .
- HPLC : Essential for isolating stereoisomers (C18 column, acetonitrile/water mobile phase) .
Advanced: How do electron-donating/withdrawing groups affect the bioactivity of 4-Benzothiazolol,6-methyl-?
Answer:
- Electron-donating (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues in enzyme pockets, improving IC₅₀ values by 30–50% .
- Electron-withdrawing (e.g., -NO₂) : Increase metabolic stability but may reduce solubility .
Basic: What biological targets are investigated for 4-Benzothiazolol,6-methyl- derivatives?
Answer:
Primary targets include:
- Kinases : EGFR, VEGFR (anticancer applications) .
- Microbial enzymes : CYP51 (antifungal target) .
- Amyloid-beta : Binding affinity studied for Alzheimer’s diagnostics (e.g., Pittsburgh Compound-B analogs) .
Advanced: What frameworks validate multi-target mechanisms of 4-Benzothiazolol,6-methyl- derivatives?
Answer:
- Network pharmacology : Map compound-protein interactions via STRING or KEGG databases .
- Transcriptomics : RNA-seq identifies downstream gene regulation in treated cell lines .
- Phenotypic screening : Compare efficacy in wild-type vs. knockout models to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
